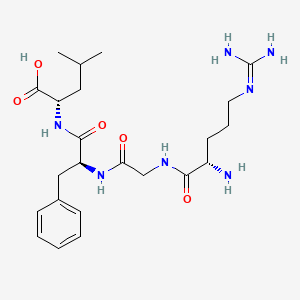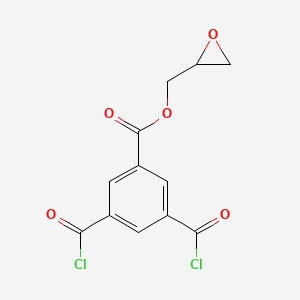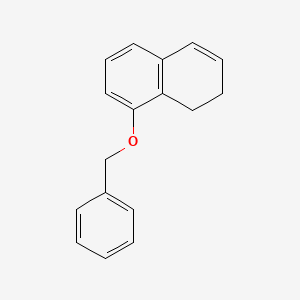![molecular formula C13H28O6 B14250268 Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol CAS No. 497881-19-3](/img/structure/B14250268.png)
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C12H26O4. It is a derivative of formic acid and is known for its unique structure, which includes a hexoxyethoxy group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol typically involves the reaction of formic acid with 2-[2-(2-hexoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
化学反応の分析
Types of Reactions
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hexoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for certain biological samples.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its unique structure allows it to participate in a range of chemical processes, including hydrogen bonding and coordination with metal ions.
類似化合物との比較
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol can be compared with other similar compounds, such as:
2-[2-(2-methoxyethoxy)ethoxy]ethanol: This compound has a similar structure but with a methoxy group instead of a hexoxy group, leading to different chemical properties and applications.
Triethylene glycol monohexyl ether: This compound shares a similar backbone but lacks the formic acid moiety, resulting in different reactivity and uses.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug formulation. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.
特性
CAS番号 |
497881-19-3 |
|---|---|
分子式 |
C13H28O6 |
分子量 |
280.36 g/mol |
IUPAC名 |
formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C12H26O4.CH2O2/c1-2-3-4-5-7-14-9-11-16-12-10-15-8-6-13;2-1-3/h13H,2-12H2,1H3;1H,(H,2,3) |
InChIキー |
DUVBSNNZUXEYAF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOCCOCCOCCO.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


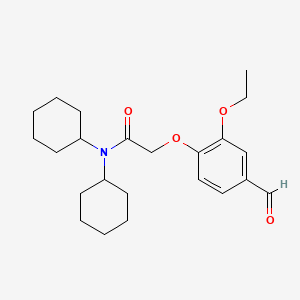
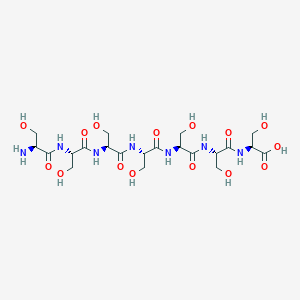
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
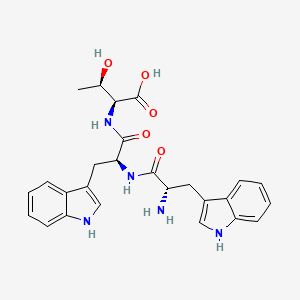
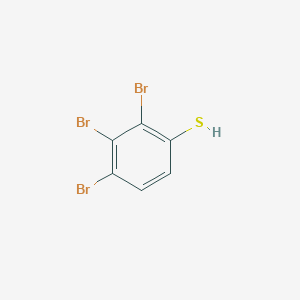
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)

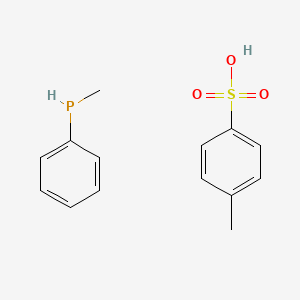
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
